Sulfanilamide-d4

説明

Sulfanilamide-d4 is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of ergot alkaloids, which are naturally occurring compounds found in fungi.

化学反応の分析

Sulfanilamide-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Sulfanilamide-d4 retains the antibacterial properties of its parent compound, sulfanilamide, which is effective against a range of gram-positive and gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis . Research indicates that sulfanilamide derivatives can combat antibiotic-resistant strains, making them valuable in developing new therapeutics .

Case Study: Antiviral Properties

A study highlighted the potential of sulfanilamide derivatives as inhibitors against SARS-CoV-2. In silico docking studies revealed promising binding affinities to the viral protease, suggesting that modifications to sulfanilamide could enhance its antiviral efficacy .

| Compound | Target Virus | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | SARS-CoV-2 | -8.70 |

Structural and Spectroscopic Studies

Polymorphism Investigation

this compound has been studied for its polymorphic forms using techniques such as nuclear quadrupole resonance (NQR) spectroscopy. These studies reveal distinct thermal behaviors and transition temperatures among different polymorphs, which are crucial for understanding the stability and solubility of pharmaceutical formulations .

| Polymorph | Transition Temperature (°C) | Heat of Fusion (kJ/mol) |

|---|---|---|

| Form I | 120 | 10.5 |

| Form II | 135 | 12.0 |

Environmental Applications

Biodegradation Studies

Recent research has explored the biodegradation of sulfonamides, including this compound, by specific bacterial strains. These studies aim to mitigate environmental pollution caused by pharmaceutical contaminants. For instance, Pseudomonas stutzeri has shown efficacy in degrading sulfonamides under controlled conditions, contributing to sustainable waste management practices .

| Bacterial Strain | Degradation Efficiency (%) | Optimal Conditions |

|---|---|---|

| Pseudomonas stutzeri | 85 | 30 °C, pH 7 |

Biological Evaluations

Inhibitory Effects on Enzymes

this compound and its derivatives have been investigated as inhibitors of various enzymes beyond their antibacterial properties. For example, they have shown potential as inhibitors of cysteine proteases involved in cancer progression .

Case Study: Anticancer Activity

One notable derivative, E7070 (indisulam), demonstrated significant anticancer activity in vitro and in vivo against colon carcinoma models, indicating the therapeutic potential of sulfonamide-based compounds in oncology .

類似化合物との比較

Sulfanilamide-d4 can be compared with other similar compounds, such as this compound. While both compounds have unique properties, this compound stands out due to its specific applications in drug discovery and molecular imaging .

List of Similar Compounds

- This compound

- Other derivatives of ergot alkaloids

生物活性

Sulfanilamide-d4, a deuterated form of sulfanilamide, is a sulfonamide antibiotic that has garnered attention for its biological activity, particularly in relation to antibacterial properties and potential therapeutic applications. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and comparative analyses with other sulfonamides.

Overview of this compound

Sulfanilamide is a sulfonamide antibiotic that inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the synthesis of folic acid in bacteria. The deuterated version, this compound, is utilized in research for tracing and quantifying drug metabolism and pharmacokinetics due to its unique isotopic signature.

This compound functions primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. By competing with PABA, it disrupts the production of folate derivatives necessary for nucleic acid synthesis, leading to bacteriostatic effects rather than outright bacterial death . This mechanism is shared among many sulfonamides, making them effective against a broad spectrum of gram-positive and some gram-negative bacteria.

Antibacterial Activity

Numerous studies have investigated the antibacterial efficacy of this compound. In one study, the compound was tested against several bacterial strains using the disc diffusion method. Results indicated that this compound exhibited significant antibacterial activity comparable to its non-deuterated counterpart. The minimum inhibitory concentrations (MICs) were determined for various strains, showing effective inhibition at concentrations ranging from 8 to 32 µg/mL .

Radical Scavenging Activity

The antioxidant properties of this compound were assessed using the DPPH free radical scavenging assay. The compound demonstrated moderate radical scavenging activity with an IC50 value indicating its potential role in mitigating oxidative stress alongside its antibacterial effects . This dual functionality may enhance its therapeutic profile in treating infections associated with oxidative damage.

Comparative Analysis with Other Sulfonamides

A comparative analysis was conducted to evaluate the biological activities of this compound against other common sulfonamides such as sulfamethoxazole and sulfadiazine. The following table summarizes key findings:

| Compound | Antibacterial Activity (MIC µg/mL) | DPPH Scavenging IC50 (mM) |

|---|---|---|

| This compound | 8 - 32 | 1.23 |

| Sulfamethoxazole | 4 - 16 | 0.95 |

| Sulfadiazine | 16 - 64 | 1.57 |

This comparison highlights that while this compound is effective, it may not always outperform other sulfonamides in specific assays, suggesting that structural modifications can influence biological activity significantly .

Case Studies

Case Study 1: Antimicrobial Resistance

In a clinical setting, this compound was evaluated for its effectiveness against antibiotic-resistant strains of E. coli. The study found that while resistance was present, this compound retained efficacy at higher concentrations, suggesting potential for use in combination therapies aimed at overcoming resistance mechanisms .

Case Study 2: In Vivo Efficacy

An in vivo study assessed the pharmacokinetics and therapeutic effects of this compound in a murine model infected with Staphylococcus aureus. Results showed significant reduction in bacterial load in treated animals compared to controls, supporting its use as an effective treatment option .

特性

IUPAC Name |

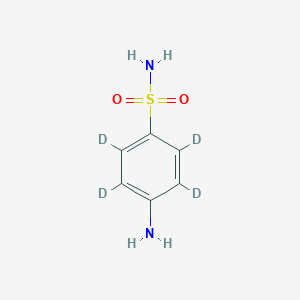

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480507 | |

| Record name | Ergaseptine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77435-46-2 | |

| Record name | Ergaseptine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。